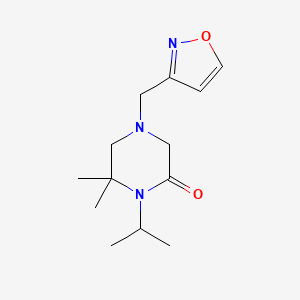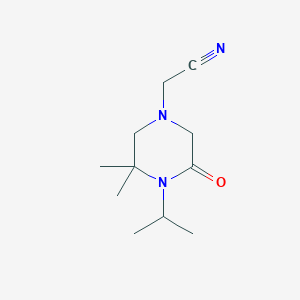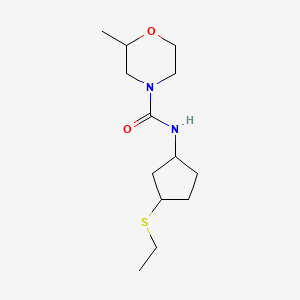![molecular formula C13H21NO2S B7586512 N-[(4-hydroxythian-4-yl)methyl]cyclohex-3-ene-1-carboxamide](/img/structure/B7586512.png)
N-[(4-hydroxythian-4-yl)methyl]cyclohex-3-ene-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(4-hydroxythian-4-yl)methyl]cyclohex-3-ene-1-carboxamide, also known as HTMCHC, is a novel organic compound that has garnered attention in the scientific community due to its potential applications in biochemical and physiological research.
Wirkmechanismus
The exact mechanism of action of N-[(4-hydroxythian-4-yl)methyl]cyclohex-3-ene-1-carboxamide is not fully understood, but it has been suggested that it may act by scavenging free radicals and inhibiting the production of reactive oxygen species. Additionally, it has been reported to modulate various signaling pathways, such as the MAPK/ERK and PI3K/Akt pathways, which are involved in cell survival and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been reported to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to reduce the levels of oxidative stress markers, such as malondialdehyde and nitric oxide. Additionally, it has been shown to increase the levels of antioxidant enzymes, such as superoxide dismutase and catalase, and to enhance mitochondrial function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-[(4-hydroxythian-4-yl)methyl]cyclohex-3-ene-1-carboxamide in lab experiments is its high purity and yield, which allows for accurate and reproducible results. Additionally, its reported antioxidant, anti-inflammatory, and neuroprotective properties make it a promising candidate for the development of therapeutic agents. However, one of the limitations of using this compound is its relatively limited availability, which may hinder its widespread use in research.
Zukünftige Richtungen
There are several potential future directions for research on N-[(4-hydroxythian-4-yl)methyl]cyclohex-3-ene-1-carboxamide. One area of interest is its potential as a therapeutic agent for various diseases, such as Alzheimer's disease and cancer. Additionally, further research is needed to elucidate its exact mechanism of action and to explore its effects on various signaling pathways. Furthermore, the development of more efficient synthesis methods and the optimization of its pharmacokinetic properties may also be areas of future research.
Synthesemethoden
The synthesis of N-[(4-hydroxythian-4-yl)methyl]cyclohex-3-ene-1-carboxamide involves the reaction of 4-hydroxythiophenol with cyclohex-3-ene-1-carboxylic acid chloride in the presence of a base, such as triethylamine or pyridine. The resulting compound is then treated with formaldehyde to obtain the final product, this compound. This synthesis method has been reported to yield this compound with high purity and yield.
Wissenschaftliche Forschungsanwendungen
N-[(4-hydroxythian-4-yl)methyl]cyclohex-3-ene-1-carboxamide has been shown to have potential applications in scientific research, particularly in the fields of biochemistry and physiology. It has been reported to exhibit antioxidant, anti-inflammatory, and neuroprotective properties, making it a promising candidate for the development of therapeutic agents for various diseases, such as Alzheimer's disease, Parkinson's disease, and cancer.
Eigenschaften
IUPAC Name |
N-[(4-hydroxythian-4-yl)methyl]cyclohex-3-ene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2S/c15-12(11-4-2-1-3-5-11)14-10-13(16)6-8-17-9-7-13/h1-2,11,16H,3-10H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQWOWLHBYCECDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)NCC2(CCSCC2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-cyclopropyl-N-[1-(4-pyrazol-1-ylphenyl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B7586443.png)
![3,4-difluoro-N-[(4-hydroxythian-4-yl)methyl]benzamide](/img/structure/B7586453.png)



![N-[3-(oxan-4-ylmethoxy)propyl]-1,3,3a,4,7,7a-hexahydroisoindole-2-carboxamide](/img/structure/B7586492.png)


![1-[2-[1-(4-Fluorophenyl)pyrazol-3-yl]ethyl]-3-(1-methyl-2-oxopyrrolidin-3-yl)urea](/img/structure/B7586509.png)
![N-[(4-hydroxythian-4-yl)methyl]-2,4-dimethylbenzamide](/img/structure/B7586521.png)
![N-[1-(2-fluoro-6-methoxyphenyl)ethyl]-2-methylmorpholine-4-carboxamide](/img/structure/B7586528.png)


![(1-methylimidazol-2-yl)-[4-[5-(trifluoromethyl)-1H-imidazol-2-yl]piperidin-1-yl]methanone](/img/structure/B7586532.png)
